

An In-depth Technical Guide on the Chemical Properties and Structure of Imidacloprid

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DISCLAIMER: The chemical "**Confiden**" appears to be a misspelling of "Confidor," a trade name for the insecticide Imidacloprid. This guide will focus on the scientific data available for Imidacloprid.

Introduction

Imidacloprid is a systemic insecticide belonging to the neonicotinoid class of chemicals, which act on the central nervous system of insects.[1] It is one of the most widely used insecticides in the world, valued for its effectiveness against a broad spectrum of sucking insects, soil insects, and fleas on domestic animals.[1][2] Marketed under various trade names including Confidor, Gaucho, Merit, and Admire, Imidacloprid offers contact, ingestion, and translaminar action.[2][3] Its systemic nature allows it to be absorbed by the plant and transported throughout its tissues, providing comprehensive protection.[2][4]

Chemical Structure and Identification

Imidacloprid is a synthetic derivative of nicotine and is characterized by a chloropyridinylmethyl group linked to a nitroiminoimidazolidine moiety.[4][5]

Table 1: Chemical Identifiers for Imidacloprid



Identifier	Value
IUPAC Name	(NE)-N-[1-[(6-chloro-3-pyridinyl)methyl]imidazolidin-2-ylidene]nitramide[3]
CAS Number	138261-41-3[1]
Molecular Formula	C ₉ H ₁₀ ClN ₅ O ₂ [1]
SMILES	C1CN(/C(=N/INVALID-LINK [O-])/N1)CC2=CN=C(C=C2)CI[3]
InChI Key	YWTYJOPNNQFBPC-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of Imidacloprid are crucial for understanding its environmental fate and behavior, as well as for formulation development.

Table 2: Physicochemical Properties of Imidacloprid

Property	Value
Molecular Weight	255.66 g/mol [1]
Appearance	Colorless crystals or beige solid[3][4]
Melting Point	136.4 to 144 °C[1][3]
Boiling Point	Decomposes before boiling[2]
Water Solubility	0.61 g/L at 20 °C[4]
Density	1.54 g/cm ³ [3]
Vapor Pressure	3 x 10 ⁻¹² mmHg at 20 °C[4]
logP (Octanol-Water Partition Coefficient)	0.57[4]
рКа	pKa1 = 1.56; pKa2 = 11.12[3]



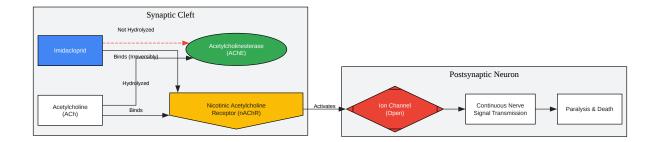
Mechanism of Action and Signaling Pathway

Imidacloprid functions as an insect neurotoxin.[6] Its mode of action involves the disruption of nerve signal transmission in the insect's central nervous system.[1][6]

Imidacloprid is an agonist of the nicotinic acetylcholine receptors (nAChRs) in insects.[5][6] It binds to these receptors, mimicking the action of the neurotransmitter acetylcholine (ACh).[6] However, unlike ACh, which is rapidly broken down by the enzyme acetylcholinesterase (AChE) to terminate the nerve signal, Imidacloprid is not readily degraded by AChE.[6] This leads to a persistent stimulation of the nAChRs, causing a continuous firing of nerve impulses. [4] The overstimulation results in the blockage of the neuronal pathway, leading to paralysis and eventual death of the insect.[1]

The selectivity of Imidacloprid for insects over mammals is attributed to its higher binding affinity for insect nAChRs compared to mammalian nAChRs.[1][4] In insects, these receptors are predominantly located in the central nervous system, whereas in mammals, they are also present at the neuromuscular junction.[4]

Recent research has also suggested that Imidacloprid-induced lung injury in mice may be associated with the activation of the TLR4 receptor, which in turn activates the PI3K/AKT/NF- kB signaling pathway.[7]





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Mechanism of Imidacloprid on insect nAChRs.

Experimental Protocols

This protocol outlines a general method for the determination of Imidacloprid residues in plant samples using High-Performance Liquid Chromatography with UV detection.[8]

- a. Sample Preparation and Extraction:
- Homogenize a representative sample of the plant material (e.g., 50 g).[9]
- Extract the homogenized sample with a suitable solvent such as acetonitrile or a methanol/water mixture.[8][9] For example, use 300 ml of a methanol/water mixture (3:1, v:v) and allow it to soak for 30 minutes before further homogenization.[9]
- Filter the extract to remove solid plant debris.[9]
- If fats or waxes are present, a clean-up step with hexane partitioning may be necessary.
- Concentrate the extract to an aqueous remainder.[9]
- b. Chromatographic Conditions:
- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column is commonly used.[8]
- Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. The exact ratio should be optimized for best separation.[8]
- Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
- Detection Wavelength: Imidacloprid can be detected at approximately 270 nm.
- Injection Volume: Typically 20 μL.
- c. Quantification:

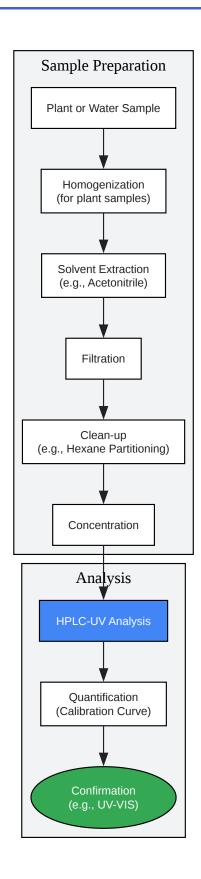


- Prepare a series of standard solutions of Imidacloprid in the mobile phase.
- Generate a calibration curve by plotting the peak area against the concentration of the standards.
- Quantify the amount of Imidacloprid in the sample extract by comparing its peak area to the calibration curve.

This protocol is a modified version of EPA Method 632 for the analysis of Imidacloprid in surface and wastewater.[10]

- a. Sample Collection and Preservation:
- Collect water samples in 1-liter amber glass bottles to prevent photodegradation.[10]
- Extract the samples within 7 days of collection.[10]
- b. Extraction:
- Perform a solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analyte and remove interfering substances.
- Elute the Imidacloprid from the SPE cartridge or the extraction solvent.
- Bring the final volume to 1 milliliter.[10]
- c. HPLC Analysis:
- HPLC System: Reversed-phase high-pressure liquid chromatography (HPLC).[10]
- Calibration: The analytical system can be calibrated from 0.002 $\mu g/L$ to 0.500 $\mu g/L$.[10]
- Confirmation: Potential positive results can be confirmed using a second method such as UV-VIS spectral imaging.[10]





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Workflow for Imidacloprid residue analysis.



Synthesis

The chemical synthesis of Imidacloprid typically involves a multi-step process.[5] A common route begins with the reduction of 2-chloro-5-pyridinecarbonyl chloride to 2-chloro-5-hydroxymethylpyridine.[5] This intermediate is then converted to 2-chloro-5-chloromethylpyridine using thionyl chloride.[5] The final step is a coupling reaction of this chlorinated pyridine derivative with 2-nitroiminoimidazolidine in the presence of a base like potassium carbonate.[5]

Environmental Fate

Imidacloprid is highly soluble in water and can be persistent in soil, with a half-life that can range from 1 to 3 years under aerobic conditions.[1] It is susceptible to photolysis in water, with a much shorter half-life in the presence of light.[1] Due to its high water solubility, there is a potential for it to leach into groundwater, particularly in permeable soils with a shallow water table.[1]

Conclusion

Imidacloprid is a potent and widely utilized neonicotinoid insecticide with a well-defined mechanism of action. Its chemical and physical properties dictate its application, formulation, and environmental behavior. The analytical methods for its detection are well-established, allowing for effective monitoring of its residues in various environmental matrices. A thorough understanding of its chemistry is essential for its responsible use in agriculture and pest management.

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